

The Haegt Peptide: A Technical Guide for Metabolic Disease Research

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Compound of Interest

Compound Name: *Haegt*

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A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of novel therapeutic strategies for metabolic diseases, such as type 2 diabetes and obesity, has led to intensive investigation of the intricate signaling pathways that regulate glucose homeostasis. A key player in this regulatory network is the enzyme Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26. DPP-IV is a serine exopeptidase that plays a critical role in the inactivation of incretin hormones, most notably Glucagon-Like Peptide-1 (GLP-1). By cleaving the N-terminal dipeptide from active GLP-1, DPP-IV truncates the hormone, rendering it inactive and thereby diminishing its insulinotropic effects. Understanding the substrate specificity and kinetics of DPP-IV is paramount for the development of effective DPP-IV inhibitors, a now-established class of oral antidiabetic drugs.

This technical guide focuses on the **Haegt** peptide, a tool compound of significant utility in the study of DPP-IV. The **Haegt** peptide, with the amino acid sequence His-Ala-Glu-Gly-Thr, corresponds to the N-terminal 1-5 residues of active GLP-1.^{[1][2][3]} Its primary application in metabolic disease research is as a competitive substrate for DPP-IV, allowing for detailed characterization of the enzyme's active site and the screening of potential inhibitors.^[1] This document provides an in-depth overview of the **Haegt** peptide, including its biochemical properties, its role in DPP-IV substrate kinetics, detailed experimental protocols for its use, and its application in the broader context of metabolic disease research.

Biochemical Properties and Role as a DPP-IV

Substrate

The **Haegt** peptide (**HAEGT**) is a pentapeptide with the sequence His-Ala-Glu-Gly-Thr.^{[1][4]} It is a fragment of the native GLP-1 (7-36)amide, which is the primary active form of the incretin hormone. The N-terminal His-Ala sequence of GLP-1 is the recognition and cleavage site for DPP-IV.^[1] The **Haegt** peptide, by virtue of possessing this N-terminal sequence, serves as an effective substrate for DPP-IV. The enzyme catalyzes the cleavage of the His-Ala dipeptide from the N-terminus of the **Haegt** peptide.^[1]

The utility of the **Haegt** peptide in research stems from its ability to act as a competitive substrate, making it an invaluable tool for probing the prime substrate binding sites of human DPP-IV.^[1] Its interaction with the enzyme can be characterized by standard Michaelis-Menten kinetics.

Quantitative Data

The following table summarizes the key quantitative data reported for the **Haegt** peptide in the context of its interaction with human DPP-IV.

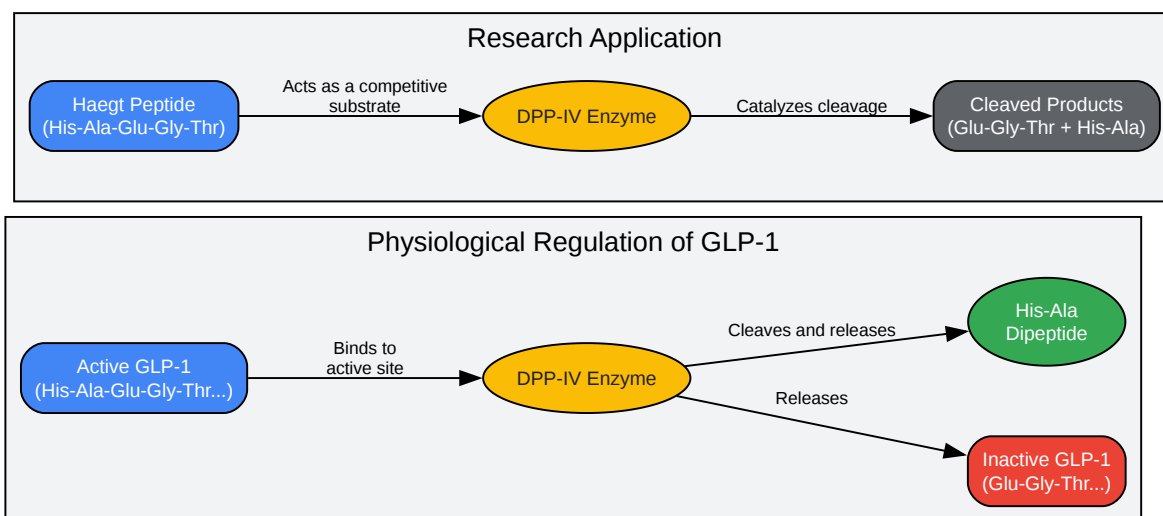
| Parameter | Value | Description | Reference |
|-------------------|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Sequence | His-Ala-Glu-Gly-Thr | Amino acid sequence | [1][4] |
| Molecular Formula | C20H31N7O9 | Chemical formula | [4] |
| Molecular Weight | 513.5 g/mol | Mass of one mole of the peptide | [4] |
| Km | 38 μ M | Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. | [1] |
| kcat | 3.1 s ⁻¹ | Catalytic constant or turnover number, representing the number of substrate molecules converted to product per enzyme active site per unit of time. | [1] |

Signaling and Experimental Workflows

The primary role of the **Haegt** peptide in research is not as a signaling molecule itself, but as a substrate to study the activity of DPP-IV, which in turn modulates critical metabolic signaling pathways. The degradation of GLP-1 by DPP-IV is a key regulatory step in glucose homeostasis.

DPP-IV Mediated Inactivation of GLP-1

The following diagram illustrates the enzymatic action of DPP-IV on the active form of GLP-1 and the role of the **Haegt** peptide as a research substrate in this context.

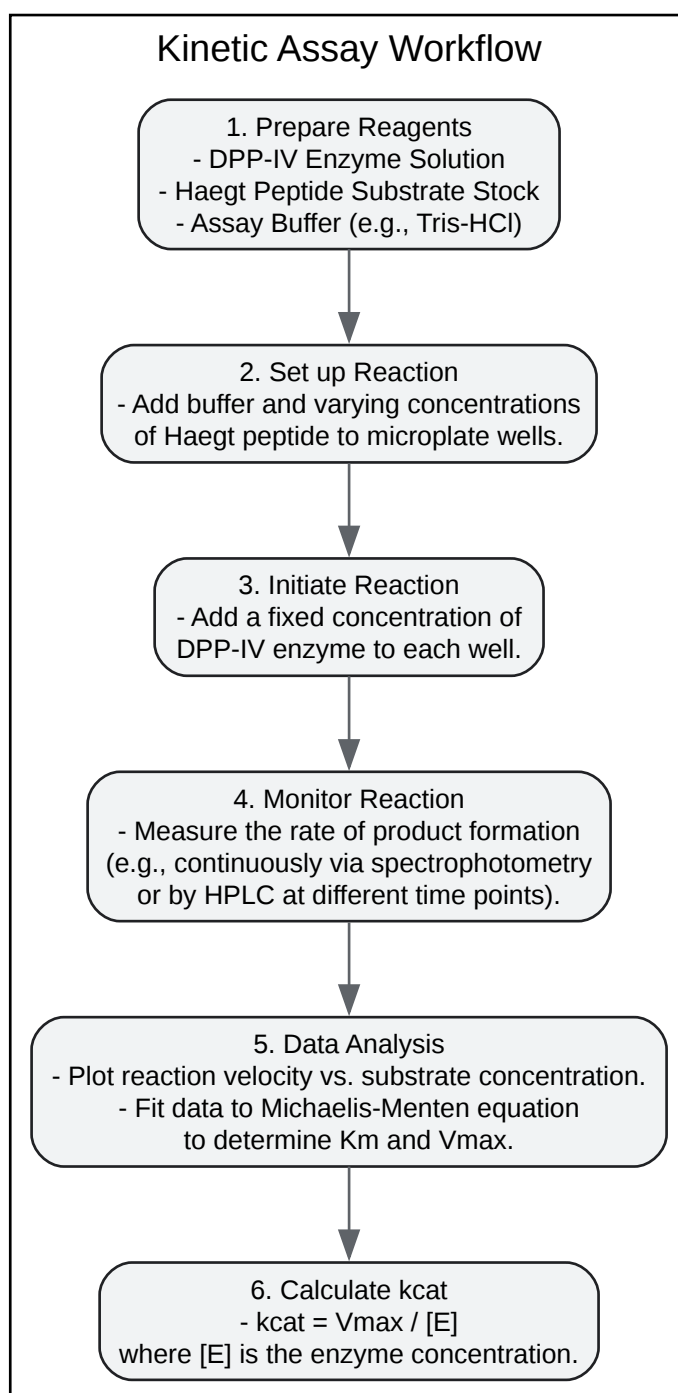


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DPP-IV cleavage of GLP-1 and **Haegt** peptide.

Experimental Workflow for Kinetic Analysis

The determination of the kinetic parameters (K_m and k_{cat}) for the cleavage of a substrate like the **Haegt** peptide by DPP-IV typically involves a continuous spectrophotometric assay. The general workflow is depicted below.



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Workflow for DPP-IV kinetic analysis.

Detailed Experimental Protocol: Kinetic Analysis of Haegt Peptide Cleavage by DPP-IV

This protocol describes a representative method for determining the Michaelis-Menten kinetic parameters for the cleavage of the **Haegt** peptide by recombinant human DPP-IV. This method is based on protocols for continuous spectrophotometric assays widely used for DPP-IV activity measurements.

1. Materials and Reagents:

- Recombinant Human Dipeptidyl Peptidase-IV (DPP-IV)
- **Haegt** Peptide (His-Ala-Glu-Gly-Thr)
- Assay Buffer: 100 mM Tris-HCl, pH 8.0
- 96-well UV-transparent microplate
- Spectrophotometer capable of kinetic measurements at a suitable wavelength for detecting product formation (if a coupled-enzyme assay is used) or an HPLC system for direct measurement of substrate and product.

2. Preparation of Reagents:

- DPP-IV Enzyme Stock Solution: Reconstitute lyophilized DPP-IV in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute the enzyme stock in assay buffer to the desired final concentration (e.g., 10 nM).
- **Haegt** Peptide Substrate Stock Solution: Dissolve the **Haegt** peptide in assay buffer to create a high-concentration stock solution (e.g., 10 mM).
- Substrate Dilutions: Prepare a series of dilutions of the **Haegt** peptide stock solution in assay buffer to achieve a range of final concentrations in the assay (e.g., 0, 5, 10, 20, 40, 80, 160, 320, 640 μ M).

3. Assay Procedure (Continuous Spectrophotometric Assay using a Coupled Enzyme System - Example):

Note: Direct detection of the cleavage of the non-chromogenic **Haegt** peptide requires a coupled-enzyme assay or HPLC-based analysis. A common coupled-enzyme approach

involves a second enzyme that acts on the product of the first reaction to generate a chromogenic or fluorogenic signal.

For this illustrative protocol, we will assume a hypothetical coupled assay where the released His-Ala dipeptide is acted upon by a dipeptidase, and the subsequent release of Histidine is measured by a specific dehydrogenase that reduces NAD⁺ to NADH, which can be monitored at 340 nm.

- Reaction Setup: In a 96-well microplate, add the following to each well:
 - X μ L of Assay Buffer
 - 10 μ L of each **Haegt** peptide dilution (to achieve the desired final concentrations)
 - 10 μ L of the coupled enzyme system reagents (dipeptidase, histidine dehydrogenase, NAD⁺)
 - Make up the volume to 90 μ L with assay buffer.
- Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the reaction components to reach thermal equilibrium.
- Initiate Reaction: Add 10 μ L of the diluted DPP-IV enzyme solution to each well to initiate the reaction. The final reaction volume will be 100 μ L.
- Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes.

4. Data Analysis:

- Calculate Initial Velocities (V_0): For each substrate concentration, determine the initial reaction velocity from the linear portion of the absorbance vs. time plot. Convert the rate of change in absorbance per minute ($\Delta\text{Abs}/\text{min}$) to the rate of product formation ($\mu\text{M}/\text{min}$) using the Beer-Lambert law ($\text{Abs} = \epsilon cl$) and the known extinction coefficient for NADH at 340 nm.

- Michaelis-Menten Plot: Plot the initial velocities (V_0) against the corresponding **Haegt** peptide concentrations ($[S]$).
- Determine K_m and V_{max} : Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism):
 - $V_0 = (V_{max} * [S]) / (K_m + [S])$
- Calculate k_{cat} : Calculate the catalytic constant (turnover number) using the following equation:
 - $k_{cat} = V_{max} / [E]_t$
 - Where $[E]_t$ is the total concentration of DPP-IV active sites in the assay.

Conclusion

The **Haegt** peptide, as the N-terminal pentapeptide of GLP-1, is a well-characterized and valuable tool for the in vitro study of DPP-IV. Its use as a competitive substrate has been instrumental in elucidating the kinetic properties of this key metabolic enzyme and in the screening and characterization of DPP-IV inhibitors. While the **Haegt** peptide itself is not known to possess intrinsic signaling activity in the context of metabolic disease, its application in fundamental enzymology studies provides a solid foundation for the development of therapeutics that target the DPP-IV/GLP-1 axis. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and treatment of metabolic disorders.

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